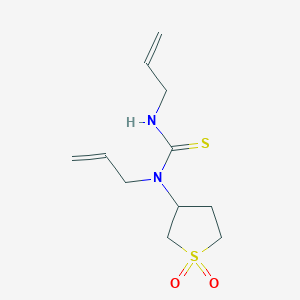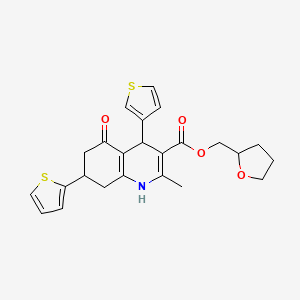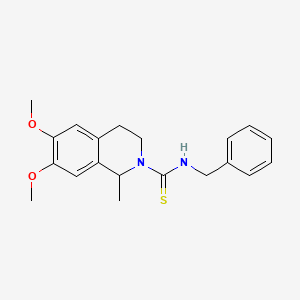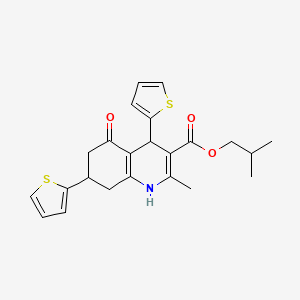![molecular formula C10H13N3O2S2 B3957147 3-{[(2-Pyridylamino)thioxomethyl]amino}thiolane-1,1-dione](/img/structure/B3957147.png)
3-{[(2-Pyridylamino)thioxomethyl]amino}thiolane-1,1-dione
Descripción general
Descripción
3-{[(2-Pyridylamino)thioxomethyl]amino}thiolane-1,1-dione is a complex organic compound with the molecular formula C10H13N3O2S2 This compound is characterized by the presence of a pyridine ring, a thioxomethyl group, and a thiolane-1,1-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-Pyridylamino)thioxomethyl]amino}thiolane-1,1-dione typically involves multiple steps. One common method starts with the reaction of benzylidene acetones with ammonium thiocyanate in refluxing benzene or cyclohexanol. This reaction forms pyrimidine-thiones, which are then aromatized in boiling xylene in the presence of sulfur .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-{[(2-Pyridylamino)thioxomethyl]amino}thiolane-1,1-dione can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a methyl group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-{[(2-Pyridylamino)thioxomethyl]amino}thiolane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-{[(2-Pyridylamino)thioxomethyl]amino}thiolane-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopyrimidine derivatives: These compounds share structural similarities and have been studied for their biological activities.
Thioxopyrimidines: Known for their diverse biological activities and similar synthetic routes.
Uniqueness
3-{[(2-Pyridylamino)thioxomethyl]amino}thiolane-1,1-dione is unique due to its combination of a pyridine ring, thioxomethyl group, and thiolane-1,1-dione moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-pyridin-2-ylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S2/c14-17(15)6-4-8(7-17)12-10(16)13-9-3-1-2-5-11-9/h1-3,5,8H,4,6-7H2,(H2,11,12,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUXYLYEJVPKFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=S)NC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methylbenzoate](/img/structure/B3957089.png)
![ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-CYCLOHEXANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B3957068.png)

![[(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-nitrobenzenesulfonate](/img/structure/B3957081.png)
![1-benzyl-5,5-bis[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3957142.png)
![3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-7-(diethylamino)chromen-2-one](/img/structure/B3957162.png)
![5-[4-(2-FLUOROBENZOYL)PIPERAZIN-1-YL]-N-[(FURAN-2-YL)METHYL]-2-NITROANILINE](/img/structure/B3957169.png)


![5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-[(PYRIDIN-3-YL)METHYL]ANILINE](/img/structure/B3957107.png)
![N-[2,2,2-trichloro-1-[(3,4-dichlorophenyl)carbamothioylamino]ethyl]propanamide](/img/structure/B3957115.png)
![4-fluoro-N-[(4-fluorophenyl)carbonyl]-N-(3-methylpyridin-2-yl)benzamide](/img/structure/B3957122.png)
![2-(4-methylphenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B3957131.png)

